molecular formula C6H15NSi B13588350 1,1-Dimethylsilolan-3-amine

1,1-Dimethylsilolan-3-amine

Cat. No.: B13588350
M. Wt: 129.28 g/mol
InChI Key: SXSVBXWWZVWLKA-UHFFFAOYSA-N
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Description

1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1,1-Dimethylsilolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.

Mechanism of Action

The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.

    Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.

Uniqueness

1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.

Properties

Molecular Formula

C6H15NSi

Molecular Weight

129.28 g/mol

IUPAC Name

1,1-dimethylsilolan-3-amine

InChI

InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3

InChI Key

SXSVBXWWZVWLKA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC(C1)N)C

Origin of Product

United States

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